Romifidine hydrochloride

概要

説明

Romifidine hydrochloride is a veterinary drug primarily used as a sedative in large animals, especially horses. It is structurally similar to clonidine and acts as an agonist at the α2 adrenergic receptor subtype . This compound is not approved for human use but is widely utilized in veterinary medicine for its sedative and analgesic properties .

準備方法

ロミフィジン塩酸塩の合成には、コアのイミダゾリン構造の調製から始まるいくつかのステップが含まれます。 合成経路には、一般的に以下が含まれます。

イミダゾリン環の形成: これは、適切なアミンとニトリル化合物を酸性条件下で反応させることで達成されます。

臭素化とフッ素化: 次に、芳香環は臭素化およびフッ素化されて、必要な置換基が導入されます。

塩酸塩の形成: 最後のステップには、遊離塩基を塩酸で処理することによる塩酸塩への変換が含まれます。

工業生産方法は、これらのステップを最適化して、収率と純度が高くなり、温度、pH、溶媒の選択などの反応条件を慎重に制御することがよくあります .

化学反応の分析

ロミフィジン塩酸塩は、いくつかのタイプの化学反応を受けます。

酸化: この反応は、イミダゾリン環で起こり、さまざまな酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、芳香環上の臭素およびフッ素置換基を変更できます。

置換: 求核置換反応は、ハロゲン原子を他の官能基に置き換えることができ、化合物の特性を変更します。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤があります。 生成される主な生成物は、使用する特定の反応条件と試薬によって異なります .

4. 科学研究への応用

ロミフィジン塩酸塩は、幅広い科学研究への応用を持っています。

獣医学: 馬やその他の大型動物の鎮静剤および鎮痛剤として使用されます。

薬理学的研究: 研究者は、α2アドレナリン受容体に対するその影響を研究して、その鎮静作用と鎮痛作用のメカニズムを理解しています.

ストレスと代謝研究: 研究では、動物におけるストレス関連ホルモンとエネルギー代謝への影響が調査されました.

科学的研究の応用

Pharmacological Profile

Romifidine is characterized by its sedative and analgesic properties, making it a valuable agent in veterinary anesthesia. Its mechanism of action involves the stimulation of α2-adrenergic receptors, leading to decreased neurotransmitter release and subsequent sedation.

Pharmacokinetics

A study on the pharmacokinetic profile of romifidine in horses revealed that after intravenous administration (80 μg/kg), the drug follows a two-compartment model. Key pharmacokinetic parameters include:

- Terminal elimination half-life : 138.2 minutes

- Volume of distribution : Central compartment (1.89 L/kg), Peripheral compartment (2.57 L/kg)

- Systemic clearance : 32.4 mL/min/kg

- Maximum plasma concentration (C_max) : 51.9 ng/mL at 4 minutes post-administration .

Sedative Effects

Romifidine is widely used for inducing sedation in horses and other species such as camels and cattle. Its effects have been extensively studied through various protocols.

Comparative Studies

In a comparative study involving different sedatives, romifidine was administered epidurally to camels, resulting in significant sedation and anti-nociceptive effects. The sedation scores indicated mild to moderate ataxia that lasted for up to 180 minutes post-administration .

| Sedation Protocol | Sedation Score (Median) | Duration of Effect |

|---|---|---|

| Romifidine (50 μg/kg) | 1-2 (mild to moderate) | Up to 180 min |

| Romifidine-Lidocaine | Higher than Romifidine alone | Varies |

Cardiovascular Effects

Romifidine's impact on cardiovascular parameters has also been documented. In horses, it significantly reduces heart rate and cardiac index while increasing mean arterial pressure during the initial phases post-administration .

Echocardiographic Studies

Echocardiographic evaluations have shown that romifidine can alter heart dimensions and function:

- Significant decrease in heart rate post-sedation.

- Changes in left ventricular internal diameters were noted, indicating potential impacts on cardiac function during sedation .

Clinical Applications

Romifidine's clinical applications extend beyond sedation; it is also used in combination with other anesthetic agents to enhance overall efficacy during surgical procedures.

Combination Protocols

A study evaluated various combinations of romifidine with butorphanol, midazolam, or ketamine for dental procedures in horses:

作用機序

ロミフィジン塩酸塩は、α2アドレナリン受容体サブタイプのアゴニストとして作用することで効果を発揮します。 この相互作用は、ノルエピネフリンの放出を阻害し、鎮静作用と鎮痛作用をもたらします。 分子標的は、中枢神経系と末梢のα2アドレナリン受容体であり、心拍数や血圧など、さまざまな生理学的反応を調節しています .

6. 類似の化合物との比較

ロミフィジン塩酸塩は、クロニジンなどの他のα2アドレナリン受容体アゴニストに似ています。

クロニジン: 高血圧や特定の精神疾患の治療に、ヒトの医療で使用されます。

キシラジン: 同様の用途を持つ別の獣医鎮静剤ですが、薬物動態が異なります。

デトミジン: ロミフィジンよりも作用時間が長い、獣医学で使用されています.

ロミフィジン塩酸塩は、鎮静作用と鎮痛作用のバランスが取れていることが特徴であり、過度の運動失調を起こさずに長期の鎮静が必要な大型動物での使用に特に適しています .

類似化合物との比較

Romifidine hydrochloride is similar to other α2 adrenergic receptor agonists such as:

Clonidine: Used in human medicine for hypertension and certain psychiatric conditions.

Xylazine: Another veterinary sedative with similar applications but different pharmacokinetic properties.

Detomidine: Used in veterinary medicine with a longer duration of action compared to romifidine.

This compound is unique in its balanced sedative and analgesic effects, making it particularly suitable for use in large animals where prolonged sedation without excessive ataxia is desired .

生物活性

Romifidine hydrochloride is a potent α2-adrenergic agonist primarily used as a sedative in veterinary medicine, particularly for horses. Its pharmacological profile includes significant sedative and analgesic effects, alongside notable cardiovascular impacts. This article delves into the biological activity of romifidine, focusing on its pharmacokinetics, pharmacodynamics, and clinical applications based on diverse research findings.

Pharmacokinetics

Romifidine exhibits a complex pharmacokinetic profile characterized by a two-compartment model following intravenous administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life () | 138.2 min (range: 104.6-171.0 min) |

| Central Volume of Distribution () | 1.89 L/kg (range: 0.93-2.39 L/kg) |

| Peripheral Volume of Distribution () | 2.57 L/kg (range: 1.71-4.19 L/kg) |

| Maximum Plasma Concentration () | 51.9 ± 13.1 ng/mL at 4 min post-administration |

| Systemic Clearance () | 32.4 mL/min/kg (range: 25.5-38.4 mL/min/kg) |

These parameters indicate that romifidine is rapidly absorbed and has a relatively long duration of action, correlating with its sedative effects in horses .

Pharmacodynamics

Romifidine's pharmacodynamic effects are significant and include:

- Sedation : Romifidine induces profound sedation, with effects lasting up to 120 minutes post-administration.

- Cardiovascular Effects : It causes a marked reduction in heart rate (bradycardia) and cardiac index while increasing mean arterial pressure . The drug's impact on cardiovascular parameters is critical, particularly in clinical settings where maintaining stable blood pressure is essential.

The relationship between plasma concentration and sedation score highlights the drug's efficacy; as plasma levels decline, so do the sedative effects .

Clinical Applications

Romifidine is predominantly used in equine practice for:

- Pre-anesthetic Sedation : It serves as an effective premedicant before surgical procedures, often administered alongside other agents like ketamine or butorphanol.

- Pain Management : The analgesic properties of romifidine make it suitable for managing pain in various veterinary contexts.

Case Studies

- Comparison with Detomidine : A study comparing romifidine and detomidine as premedicants indicated that while both drugs are effective, romifidine may lead to more severe hypotension despite similar sedation levels . This finding underscores the importance of monitoring cardiovascular function during its use.

- Effects on Heart Rate and Cardiac Function : Another study demonstrated that romifidine significantly decreased heart rate and altered left ventricular dimensions during sedation, suggesting careful consideration in horses with pre-existing cardiac conditions .

Side Effects

While romifidine is effective, it does have potential side effects, including:

特性

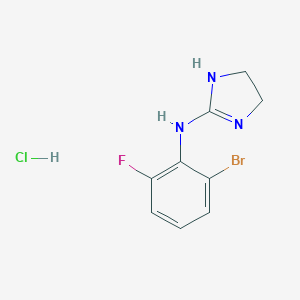

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVSIWCVTYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216102 | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-14-2 | |

| Record name | Romifidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does romifidine hydrochloride exert its sedative effects?

A: this compound acts as an α2-adrenoceptor agonist. [, , , ] This means it binds to α2-adrenergic receptors, primarily found in the central and peripheral nervous systems. This binding inhibits the release of norepinephrine, a neurotransmitter responsible for alertness and sympathetic nervous system activity. [, , ] This ultimately leads to sedation, analgesia, and muscle relaxation. [, , , ]

Q2: How does the duration of sedation induced by this compound compare to other α2-adrenoceptor agonists like xylazine and detomidine?

A: Studies using accelerometry to assess movement patterns in horses suggest that this compound (0.04 mg/kg, IV) induces more prolonged sedative effects compared to equipotent doses of xylazine (0.5 mg/kg, IV) and detomidine (0.01 mg/kg, IV). [] This difference in duration of action could be attributed to variations in their pharmacokinetic profiles, specifically their elimination half-lives.

Q3: Does this compound affect cardiovascular function in horses?

A: Yes, research indicates that this compound administration can impact cardiovascular parameters in horses. For instance, intravenous administration of romifidine (80 μg/kg) was observed to significantly reduce both heart rate and cardiac index while simultaneously elevating mean arterial pressure. [] These effects are consistent with the pharmacological actions of α2-adrenoceptor agonists. Additionally, echocardiographic studies have shown that romifidine, alongside detomidine, can influence heart function and echocardiographic measurements of heart dimensions, even potentially increasing the occurrence of valvular regurgitation. []

Q4: Can this compound be used effectively in combination with other analgesics?

A: Yes, this compound is frequently combined with other analgesics, particularly butorphanol tartrate, to enhance sedation and analgesia in horses. [, ] Studies have shown that the combination of romifidine and butorphanol can effectively manage pain and facilitate procedures such as standing elective bilateral laparoscopic ovariectomy in mares. [] Notably, this combination provided comparable sedation scores to detomidine but may be associated with less ataxia and head drop. []

Q5: How does this compound affect intraocular pressure (IOP) in horses?

A: this compound has been observed to significantly decrease IOP in both clinically normal horses and those with incidental ophthalmic findings. [] Following intravenous administration of romifidine (75 μg/kg), a consistent reduction in IOP was noted in both eyes across different time points. [] The most significant decline (16.7%) occurred 15 minutes post-sedation, highlighting its potential implications for ophthalmic procedures in horses. []

Q6: What is the pharmacokinetic profile of this compound in horses?

A: Following intravenous administration, this compound exhibits a two-compartmental pharmacokinetic model in horses. [] A study using a sensitive liquid chromatography-mass spectrometry method determined a terminal elimination half-life (t1/2β) of 138.2 minutes, a central compartment volume (Vc) of 1.89 L/kg, and a peripheral compartment volume (V2) of 2.57 L/kg. [] The study observed a maximum plasma concentration (Cmax) of 51.9 ng/mL at 4 minutes post-administration and calculated a systemic clearance (Cl) of 32.4 mL·min/kg. [] Importantly, the decline in cardiovascular and sedative effects correlated with the decline in plasma romifidine concentration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。